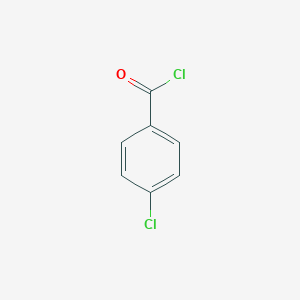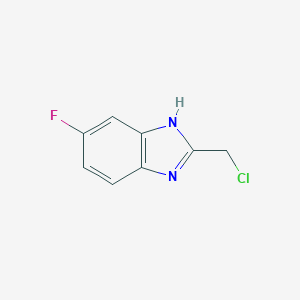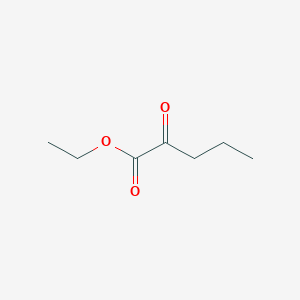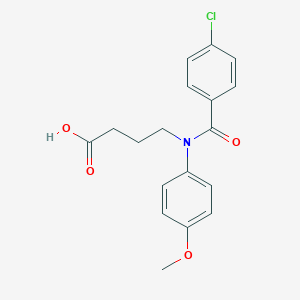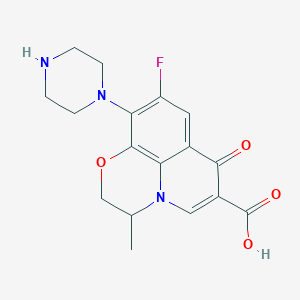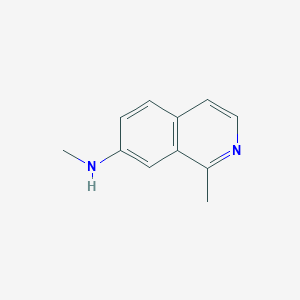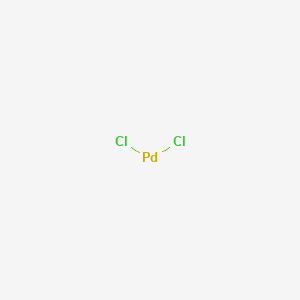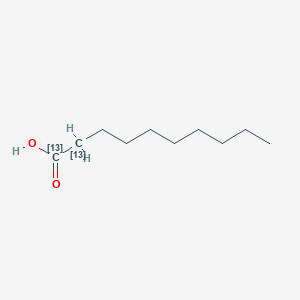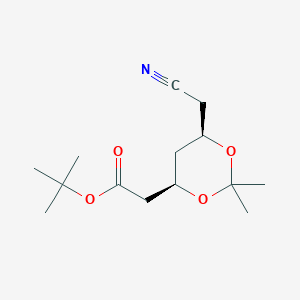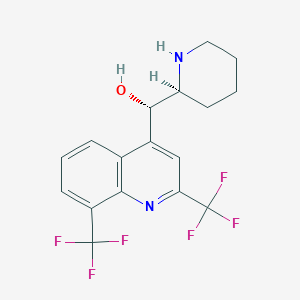
5-Bromo-4-chloro-2,6-dimethoxypyrimidine
Overview
Description
5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a chemical compound with the molecular formula C6H6BrClN2O2 and a molecular weight of 253.48 g/mol. It is an off-white solid that is slightly soluble in chloroform and methanol. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.
Mechanism of Action
Target of Action
5-Bromo-4-chloro-2,6-dimethoxypyrimidine is a compound useful in organic synthesis It’s known that pyrimidine derivatives have attracted extensive attention in molecular biology, as versatile intermediates in organic synthesis and because of their bactericidal action .
Mode of Action
It’s known that pyrimidines can undergo various reactions such as palladium-catalyzed carbomethoxyvinylation and thienylation . These reactions involve the interaction of the pyrimidine with a catalyst, leading to the formation of new compounds.
Pharmacokinetics
The solubility of the compound in chloroform and methanol suggests that it could potentially be absorbed and distributed in the body. The metabolism and excretion of this compound would depend on various factors, including the specific biochemical reactions it undergoes in the body.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactions with other substances can be affected by factors such as temperature, pH, and the presence of a catalyst . Additionally, the compound’s solubility in different solvents suggests that its action could also be influenced by the specific environment in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2,6-dimethoxypyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method starts with 2,6-dimethoxypyrimidine, which undergoes bromination and chlorination under controlled conditions to yield the desired product . The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The compound is then purified through crystallization or distillation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-2,6-dimethoxypyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrimidine derivatives .
Scientific Research Applications
5-Bromo-4-chloro-2,6-dimethoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dimethoxypyrimidine: Similar in structure but lacks the chlorine atom.
5-Bromo-2,4-dichloropyrimidine: Contains an additional chlorine atom compared to 5-Bromo-4-chloro-2,6-dimethoxypyrimidine.
5-Iodouracil: Contains an iodine atom instead of bromine and is used in similar applications.
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-bromo-4-chloro-2,6-dimethoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2O2/c1-11-5-3(7)4(8)9-6(10-5)12-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJBRHJTKOSSEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481316 | |
| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42362-16-3 | |
| Record name | 5-Bromo-4-chloro-2,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


